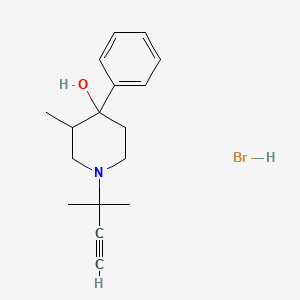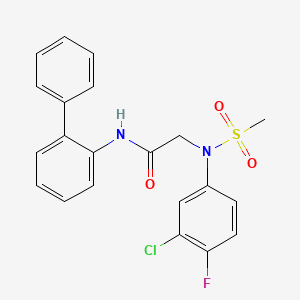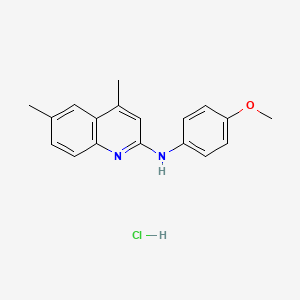![molecular formula C18H17N3O2S B5157706 N-(2-furylmethyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5157706.png)
N-(2-furylmethyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-furylmethyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide, also known as FPT inhibitor, is a chemical compound that has been extensively studied in the field of medicinal chemistry. The compound has shown promise in the treatment of cancer and other diseases, making it a topic of interest for researchers around the world.
Mechanism of Action
N-(2-furylmethyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide inhibitor works by binding to the active site of farnesyltransferase, preventing the enzyme from adding a farnesyl group to proteins that are involved in cell growth and division. This prevents the proteins from functioning properly, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2-furylmethyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide inhibitor are well-documented in scientific literature. The compound has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, N-(2-furylmethyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide inhibitor has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2-furylmethyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide inhibitor in lab experiments is its specificity for farnesyltransferase. This allows researchers to study the effects of inhibiting this enzyme without affecting other cellular processes. However, N-(2-furylmethyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide inhibitor has some limitations, including its relatively low potency and the potential for off-target effects.
Future Directions
There are several future directions for research involving N-(2-furylmethyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide inhibitor. One area of interest is the development of more potent analogs of the compound that can be used in cancer treatment. Additionally, researchers are exploring the potential of N-(2-furylmethyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide inhibitor in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, there is ongoing research into the potential use of N-(2-furylmethyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide inhibitor in the treatment of other diseases, such as cardiovascular disease and neurodegenerative disorders.
Synthesis Methods
The synthesis of N-(2-furylmethyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide inhibitor involves a multistep process that requires the use of several chemical reagents. The process starts with the reaction of 2-chloro-N-(2-furylmethyl)acetamide with potassium thioacetate to form the thioamide intermediate. This intermediate is then reacted with 6-phenyl-4-pyrimidinylamine to form the final product.
Scientific Research Applications
N-(2-furylmethyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide inhibitor has been extensively studied for its potential use in cancer treatment. The compound has been shown to inhibit the activity of farnesyltransferase, an enzyme that is involved in the regulation of cell growth and division. By inhibiting this enzyme, N-(2-furylmethyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide inhibitor can prevent the growth and spread of cancer cells.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(6-phenylpyrimidin-4-yl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-13(18(22)19-11-15-8-5-9-23-15)24-17-10-16(20-12-21-17)14-6-3-2-4-7-14/h2-10,12-13H,11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXVRFRHCGGTCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CO1)SC2=NC=NC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-2-((6-phenylpyrimidin-4-yl)thio)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5157624.png)


![N~1~-(4-chloro-2-methylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylphenyl)glycinamide](/img/structure/B5157640.png)
![N-(3,4-dimethoxyphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine](/img/structure/B5157655.png)
![butyl 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoate](/img/structure/B5157675.png)
![1-{1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5157676.png)
![2-methyl-2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}-1,3-propanediol](/img/structure/B5157678.png)
![ethyl 2-benzyl-3-{[5-(dimethylamino)-2-methylphenyl]amino}-3-oxopropanoate](/img/structure/B5157686.png)


![2-ethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5157695.png)

![1-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-4-phenylpiperazine](/img/structure/B5157710.png)